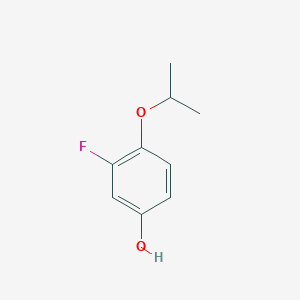

3-Fluoro-4-isopropoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-isopropoxyphenol is a chemical compound with the CAS Number: 1243280-91-2 . It has a molecular weight of 170.18 .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-isopropoxyphenol can be analyzed using various techniques. For instance, the optimized molecular geometry, Mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of similar compounds have been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .Wissenschaftliche Forschungsanwendungen

Tyrosinase-Catalyzed Oxidation of Fluorophenols

Research demonstrates the activity of tyrosinase, a type 3 copper enzyme, towards fluorophenols, including the role of 3- and 4-fluorophenol in enzymatic polymerization processes. This study highlights the potential of fluorophenols in biocatalysis and the development of biopolymers through enzymatic methods (Battaini et al., 2002).

Antioxidant and Radical Scavenging Activity

Fluorophenols have been investigated for their antioxidant and radical scavenging properties. Specifically, the study on hydroxy-1-aryl-isochromans, which are related to 3-Fluoro-4-isopropoxyphenol, showcases the potential of these compounds in pharmaceutical applications to mitigate oxidative stress (Lorenz et al., 2005).

Site-Selective Metalation Reactions

The study on O-Methoxymethyl (MOM) protected fluorophenols explores their reactivity in site-selective metalation reactions. This research is crucial for the development of synthetic strategies in organic chemistry, highlighting the versatility of fluorophenols as substrates (Marzi et al., 2001).

Synthesis of Radiopharmaceuticals

Research into the synthesis of 4-[18F]Fluorophenol from benzyloxyphenyl-(2-thienyl)iodonium bromide for use in radiopharmaceuticals demonstrates the potential of fluorophenols in medical imaging and diagnostics. This work is a testament to the utility of fluorophenols in developing complex radiopharmaceuticals with potential applications in nuclear medicine (Ross et al., 2011).

Source of Difluorocarbene in Synthesis

The use of fluoroform as a source of difluorocarbene for the conversion of phenols to their difluoromethoxy derivatives showcases the synthetic utility of fluorophenols in organic chemistry. This method offers a cost-effective and environmentally friendly approach to synthesizing difluoromethoxy- and difluorothiomethoxyarenes, highlighting the versatility of fluorophenols in chemical synthesis (Thomoson & Dolbier, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-4-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERHFNAYORHTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)

![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)